molecular formula C9H10BrN3OS B251569 N-[(5-bromo-6-methylpyridin-2-yl)carbamothioyl]acetamide

N-[(5-bromo-6-methylpyridin-2-yl)carbamothioyl]acetamide

Cat. No. B251569
M. Wt: 288.17 g/mol
InChI Key: UVBBQLVHISMIRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(5-bromo-6-methylpyridin-2-yl)carbamothioyl]acetamide, also known as BMAA, is a non-protein amino acid that has been identified in various species of cyanobacteria, including those found in freshwater and marine ecosystems. BMAA has gained significant attention in recent years due to its potential role in the development of neurodegenerative diseases such as Alzheimer's and Parkinson's.

Mechanism of Action

N-[(5-bromo-6-methylpyridin-2-yl)carbamothioyl]acetamide is believed to exert its toxic effects through the inhibition of glutamate uptake by astrocytes, leading to an accumulation of extracellular glutamate and subsequent excitotoxicity. N-[(5-bromo-6-methylpyridin-2-yl)carbamothioyl]acetamide has also been shown to induce oxidative stress and mitochondrial dysfunction, further contributing to neurodegeneration.
Biochemical and Physiological Effects:
N-[(5-bromo-6-methylpyridin-2-yl)carbamothioyl]acetamide has been shown to induce a range of biochemical and physiological effects, including the disruption of protein synthesis, the inhibition of glutamate uptake, and the induction of oxidative stress. N-[(5-bromo-6-methylpyridin-2-yl)carbamothioyl]acetamide has also been shown to induce the formation of protein aggregates, which are a hallmark of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

The advantages of using N-[(5-bromo-6-methylpyridin-2-yl)carbamothioyl]acetamide in lab experiments include its ability to induce neurodegeneration, making it a valuable tool for studying the mechanisms underlying these diseases. However, the limitations of using N-[(5-bromo-6-methylpyridin-2-yl)carbamothioyl]acetamide include its potential toxicity to cells and the need for careful handling and disposal.

Future Directions

Future research on N-[(5-bromo-6-methylpyridin-2-yl)carbamothioyl]acetamide should focus on further elucidating its mechanisms of action and identifying potential therapeutic targets for the treatment of neurodegenerative diseases. Additionally, research should be conducted to determine the potential risks associated with exposure to N-[(5-bromo-6-methylpyridin-2-yl)carbamothioyl]acetamide in the environment and food sources.

Synthesis Methods

N-[(5-bromo-6-methylpyridin-2-yl)carbamothioyl]acetamide can be synthesized through various methods, including the reaction of L-serine with cyanamide and sodium sulfide. Another method involves the reaction of L-glutamine with sodium cyanide and sodium sulfide. However, the most common method used for the synthesis of N-[(5-bromo-6-methylpyridin-2-yl)carbamothioyl]acetamide involves the reaction of L-glutamine with sodium hypochlorite in the presence of copper ions.

Scientific Research Applications

N-[(5-bromo-6-methylpyridin-2-yl)carbamothioyl]acetamide has been extensively studied in the scientific community due to its potential role in the development of neurodegenerative diseases. Research has shown that N-[(5-bromo-6-methylpyridin-2-yl)carbamothioyl]acetamide can accumulate in the brain and cause damage to neurons, leading to the development of neurological disorders.

properties

Molecular Formula

C9H10BrN3OS

Molecular Weight

288.17 g/mol

IUPAC Name

N-[(5-bromo-6-methylpyridin-2-yl)carbamothioyl]acetamide

InChI

InChI=1S/C9H10BrN3OS/c1-5-7(10)3-4-8(11-5)13-9(15)12-6(2)14/h3-4H,1-2H3,(H2,11,12,13,14,15)

InChI Key

UVBBQLVHISMIRR-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=N1)NC(=S)NC(=O)C)Br

Canonical SMILES

CC1=C(C=CC(=N1)NC(=S)NC(=O)C)Br

Origin of Product

United States

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